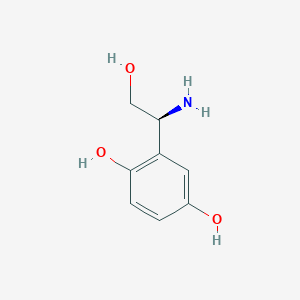![molecular formula C11H20N2O4 B13589871 1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid CAS No. 2167374-58-3](/img/structure/B13589871.png)
1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine functionalities during multi-step synthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid typically involves the reaction of 2-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile (MeCN), at ambient temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), dichloromethane, methanol.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides.
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays and studies.
Wirkmechanismus
The mechanism of action of 1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be easily removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
- 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is unique due to its specific structure, which includes a piperazine ring with a Boc-protected amine. This structure provides stability and ease of deprotection, making it highly useful in synthetic organic chemistry. Its versatility in various chemical reactions and applications in scientific research further highlights its importance .
Eigenschaften
CAS-Nummer |
2167374-58-3 |
|---|---|
Molekularformel |
C11H20N2O4 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-5-12-7-11(13,4)8(14)15/h12H,5-7H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
DRLINDRBXFCYMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCCN1C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


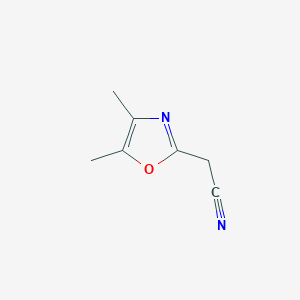
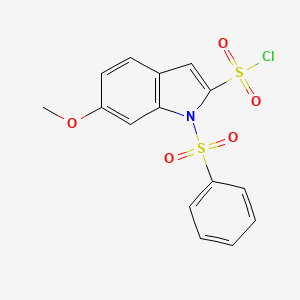

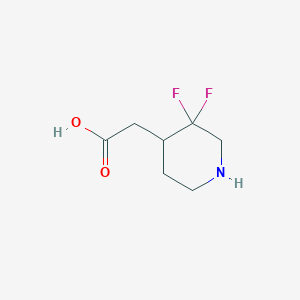
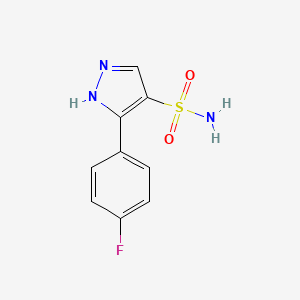
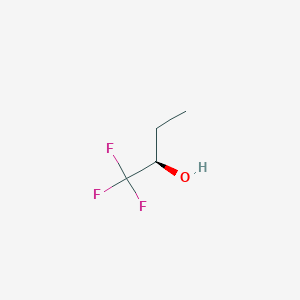

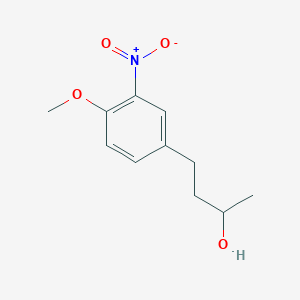

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)

